6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl protected amine group . The exact InChI code and molecular weight can be found in the references .Scientific Research Applications
Synthesis and Chemical Properties
Electrophilic Building Blocks : Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs), employing acetals derived from carboxylic acids like tert-butyl dioxolanones and oxazolidinones. These compounds serve as key intermediates in the synthesis of chiral derivatives of pyruvic acid and 3-oxo-butanoic acid (Zimmermann & Seebach, 1987).
Intermediates in Antibacterial Agents Synthesis : Egawa et al. (1984) synthesized various compounds, including those with amino- and hydroxy-substituted cyclic amino groups, which showed significant antibacterial activity. These compounds were derived from carboxylic acids similar to 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid (Egawa et al., 1984).
Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, a compound structurally similar to the one . This study highlights the potential for innovative synthetic approaches in creating pyridine-derived carboxylic acids (Feng et al., 2010).
Peptide Modification : Matt and Seebach (1998) developed methods to modify peptide backbones using residues like aminomalonate and (amino)(cyano)acetate, which are structurally related to the compound . Their work offers insights into how such compounds can be used in peptide chemistry (Matt & Seebach, 1998).
Quantitative Determination in Amino Acids and Peptides : Ehrlich-Rogozinski (1974) described a method for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. This research is relevant for understanding the analytical chemistry aspects of compounds like this compound (Ehrlich-Rogozinski, 1974).
Enantioselective Syntheses : Medina et al. (2000) reported on the enantioselective syntheses of amino acids with mesityl substitution, utilizing tert-butyloxycarbonyl as a protecting group. This demonstrates the compound's utility in synthesizing specialized amino acids (Medina et al., 2000).
Amino Acid-Based Polyacetylenes Synthesis : Gao, Sanda, and Masuda (2003) synthesized amino acid-derived acetylene monomers, including one with a tert-butoxycarbonyl group, which suggests potential applications in polymer science (Gao, Sanda, & Masuda, 2003).
Alkoxide Anion Triggered Group Migration : Xue and Silverman (2010) explored a base-generated alkoxide triggered tert-butyloxycarbonyl migration in a pyridine derivative, indicating the compound's potential in mechanistic and synthetic studies (Xue & Silverman, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-10(11(16)17)6-5-9(15-8)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJTCCMWLTSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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